molecular formula C15H19FN6 B12268614 N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12268614
M. Wt: 302.35 g/mol
InChI Key: QZHYJISEPBVQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a fluoropyrimidine moiety

Preparation Methods

The synthesis of N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the fluoropyrimidine and pyrimidine moieties. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. .

Scientific Research Applications

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for treating diseases such as cancer and infections.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways in the body. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C15H19FN6

Molecular Weight

302.35 g/mol

IUPAC Name

N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C15H19FN6/c1-11-6-18-15(19-7-11)21(2)12-4-3-5-22(9-12)14-13(16)8-17-10-20-14/h6-8,10,12H,3-5,9H2,1-2H3

InChI Key

QZHYJISEPBVQLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=NC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.